molecular formula C18H19ClN2O4S B2818337 3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide CAS No. 1903032-65-4

3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2818337
CAS No.: 1903032-65-4
M. Wt: 394.87
InChI Key: SOULEJDDAOSDEK-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a chloro substituent, and a dihydrobenzo[f][1,4]oxazepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting 3-chloro-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the dihydrobenzo[f][1,4]oxazepin moiety: This step involves the cyclization of a suitable precursor, such as an ortho-amino benzamide, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Coupling of the two fragments: The final step involves the coupling of the benzenesulfonamide core with the dihydrobenzo[f][1,4]oxazepin moiety using a suitable linker, such as an ethyl group, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to modify the oxidation state of the functional groups.

    Cyclization reactions: The dihydrobenzo[f][1,4]oxazepin moiety can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and mild bases like triethylamine.

    Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Materials science: The unique structure of the compound makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group can form strong interactions with the active site of enzymes, while the dihydrobenzo[f][1,4]oxazepin moiety can interact with hydrophobic pockets in the target protein. These interactions can lead to inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylbenzenesulfonamide: Lacks the dihydrobenzo[f][1,4]oxazepin moiety, making it less complex and potentially less versatile.

    2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide: Similar structure but without the chloro substituent, which can affect its reactivity and interactions with molecular targets.

Uniqueness

The presence of both the chloro substituent and the dihydrobenzo[f][1,4]oxazepin moiety in 3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide makes it unique. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-chloro-2-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-13-15(19)6-4-8-17(13)26(23,24)20-9-10-21-11-14-5-2-3-7-16(14)25-12-18(21)22/h2-8,20H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOULEJDDAOSDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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